molecular formula C12H18N2OS B14446136 N-(2-Hydroxyethyl)-N'-(1-phenylpropyl)thiourea CAS No. 74548-42-8

N-(2-Hydroxyethyl)-N'-(1-phenylpropyl)thiourea

Cat. No.: B14446136
CAS No.: 74548-42-8
M. Wt: 238.35 g/mol
InChI Key: MEHCFQPHPZCGKI-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea is a thiourea derivative known for its unique chemical properties and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea typically involves the reaction of 1-phenylpropylamine with thiourea in the presence of an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may produce various alkyl or acyl derivatives.

Scientific Research Applications

Chemistry

N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea is studied for its potential as a ligand in coordination chemistry, where it can form complexes with various metal ions.

Biology

In biological research, thiourea derivatives are investigated for their potential antimicrobial, antiviral, and anticancer activities. N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea may exhibit similar properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific biological targets makes it a promising lead compound.

Industry

In the industrial sector, N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea may be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties also make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-N’-phenylthiourea
  • N-(2-Hydroxyethyl)-N’-(2-phenylethyl)thiourea
  • N-(2-Hydroxyethyl)-N’-(3-phenylpropyl)thiourea

Uniqueness

N-(2-Hydroxyethyl)-N’-(1-phenylpropyl)thiourea is unique due to its specific structural features, such as the 1-phenylpropyl group, which may confer distinct chemical and biological properties compared to other thiourea derivatives. Its unique structure may lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

74548-42-8

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-(1-phenylpropyl)thiourea

InChI

InChI=1S/C12H18N2OS/c1-2-11(10-6-4-3-5-7-10)14-12(16)13-8-9-15/h3-7,11,15H,2,8-9H2,1H3,(H2,13,14,16)

InChI Key

MEHCFQPHPZCGKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=S)NCCO

Origin of Product

United States

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